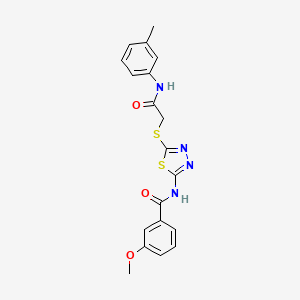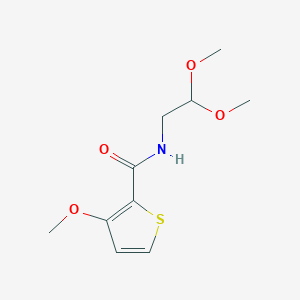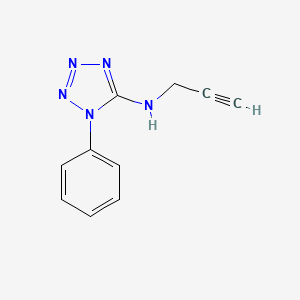![molecular formula C15H20N6O4 B2989192 methyl 2-(3,9-dimethyl-6,8-dioxo-7-propyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate CAS No. 923233-80-1](/img/structure/B2989192.png)
methyl 2-(3,9-dimethyl-6,8-dioxo-7-propyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a pyrimidine ring fused to an imidazole ring. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, contains a purine core, which is a bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring. It also contains various functional groups, including methyl, acetate, and propyl groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, purine derivatives are known to participate in a wide range of chemical reactions, particularly those involving nucleophilic substitution at carbon .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like acetate would likely make the compound polar and potentially soluble in polar solvents .Aplicaciones Científicas De Investigación
Antimicrobial Activity
F3270-0208: has been studied for its potential as an antimicrobial agent. The compound’s structure allows it to interact with various microbial enzymes, potentially inhibiting their function and preventing the growth of bacteria and fungi . This application is particularly relevant in the development of new antibiotics and antifungal medications, especially in an era where antibiotic resistance is a growing concern.
Anticancer Properties
The structural complexity of F3270-0208 makes it a candidate for anticancer research. Compounds with similar structures have shown the ability to interfere with the replication of cancer cells, leading to their death . Research in this area could lead to the development of new chemotherapeutic agents that are more effective and have fewer side effects than current treatments.
Antioxidant Effects
Oxidative stress is a factor in many diseases, and antioxidants can mitigate this stress by neutralizing free radicalsF3270-0208 may possess antioxidant properties, which could be harnessed in the treatment of diseases caused by oxidative damage, such as neurodegenerative disorders .
Antidepressant and Anticonvulsant Uses
The compound’s influence on neurotransmitter systems could make it useful in the treatment of depression and epilepsy. By modulating the activity of certain neurotransmitters, F3270-0208 could help stabilize mood and prevent seizures .
Antihypertensive Application
F3270-0208: might be able to affect the cardiovascular system in a way that reduces blood pressure. This application could be significant in the management of hypertension, a major risk factor for heart disease .
Alzheimer’s Disease Treatment
Compounds like F3270-0208 have been associated with acetylcholinesterase inhibition, which is a target for the treatment of Alzheimer’s disease. By inhibiting this enzyme, the compound could help alleviate the symptoms of Alzheimer’s by improving neurotransmitter levels in the brain .
Pain Management
The analgesic properties of F3270-0208 could be explored for pain management. Its ability to interact with pain receptors or inflammatory pathways could lead to the development of new painkillers .
Antithrombotic Activity
As a fibrinogen receptor antagonist, F3270-0208 could have antithrombotic activity, preventing blood clots without the risk of bleeding associated with some anticoagulants .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-(3,9-dimethyl-6,8-dioxo-7-propyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O4/c1-5-6-19-13(23)11-12(18(3)15(19)24)16-14-20(11)7-9(2)17-21(14)8-10(22)25-4/h5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQVYASYBYDPLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2CC(=NN3CC(=O)OC)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3,9-dimethyl-6,8-dioxo-7-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl N-[(3Z)-2-cyano-3-[2-[3-(trifluoromethyl)phenoxy]ethoxyimino]propanoyl]carbamate](/img/structure/B2989109.png)
![N-[2-Methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2989110.png)
![1,5-dimethyl (2E,4Z)-4-(1-{[(4-methylphenyl)methyl]amino}ethylidene)pent-2-enedioate](/img/structure/B2989111.png)







![Ethyl 5-(benzo[c][1,2,5]thiadiazole-5-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2989129.png)


